molecular formula C7H14N2OS B14463833 2-Butyl-3-nitrosothiazolidine CAS No. 72505-66-9

2-Butyl-3-nitrosothiazolidine

Cat. No.: B14463833
CAS No.: 72505-66-9
M. Wt: 174.27 g/mol
InChI Key: SCZDDYBJHPXIDJ-UHFFFAOYSA-N
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Description

2-Butyl-3-nitrosothiazolidine is an organic compound with the molecular formula C7H14N2OS It belongs to the class of nitrosothiazolidines, which are characterized by the presence of a nitroso group attached to a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-nitrosothiazolidine typically involves the reaction of butylamine with nitrosyl chloride in the presence of a thiazolidine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Butylamine+Nitrosyl Chloride+Thiazolidine PrecursorThis compound\text{Butylamine} + \text{Nitrosyl Chloride} + \text{Thiazolidine Precursor} \rightarrow \text{this compound} Butylamine+Nitrosyl Chloride+Thiazolidine Precursor→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-nitrosothiazolidine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The thiazolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amine derivatives of this compound.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

2-Butyl-3-nitrosothiazolidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Used in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butyl-3-nitrosothiazolidine involves its interaction with biological molecules, particularly enzymes with thiol groups at their active sites. The nitroso group can form covalent bonds with these thiol groups, inhibiting the enzyme’s activity. This mechanism is similar to that of other nitrosothiazolidines and is responsible for its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrosothiazolidine: Similar structure but lacks the butyl group.

    2-Butyl-4-nitrosothiazolidine: Similar structure but with the nitroso group at a different position.

    2-Butyl-3-nitrothiazolidine: Similar structure but with a nitro group instead of a nitroso group.

Uniqueness

2-Butyl-3-nitrosothiazolidine is unique due to the presence of both a butyl group and a nitroso group on the thiazolidine ring. This combination imparts specific chemical properties and reactivity that differentiate it from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

72505-66-9

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

2-butyl-3-nitroso-1,3-thiazolidine

InChI

InChI=1S/C7H14N2OS/c1-2-3-4-7-9(8-10)5-6-11-7/h7H,2-6H2,1H3

InChI Key

SCZDDYBJHPXIDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1N(CCS1)N=O

Origin of Product

United States

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